3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride

Beschreibung

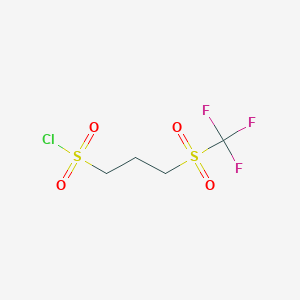

3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride is a specialized organosulfur compound featuring two distinct sulfonyl groups: a trifluoromethanesulfonyl group (-SO₂CF₃) at the 3-position and a sulfonyl chloride (-SO₂Cl) at the 1-position of a propane backbone. This structure confers unique reactivity, making it valuable in synthesizing fluorinated polymers, agrochemicals, and pharmaceuticals. The compound is commercially available with a purity of ≥95% (Enamine Ltd, 2017) . Key suppliers include Enamine Ltd, BLD Pharmatech, and others, as listed in chemical databases .

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfonyl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O4S2/c5-14(11,12)3-1-2-13(9,10)4(6,7)8/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOADRZLABWQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C(F)(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Hydroxypropane-1-sulfonic Acid

The foundational step involves the preparation of 3-hydroxypropane-1-sulfonic acid, a critical intermediate. This compound is accessible through the ring-opening hydrolysis of 1,3-propane sultone, a cyclic sulfonic ester. Under aqueous acidic conditions, the sultone undergoes nucleophilic attack at the electrophilic sulfur center, yielding the linear sulfonic acid.

$$

\text{1,3-Propane sultone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{3-Hydroxypropane-1-sulfonic acid}

$$

Tosylation and Sulfonyl Chloride Formation

The hydroxyl group in 3-hydroxypropane-1-sulfonic acid is converted to a tosylate (tosyl chloride, pyridine, 0°C), enhancing its leaving-group capability. Subsequent treatment with thionyl chloride (SOCl$$_2$$) in the presence of catalytic N,N-dimethylformamide (DMF) facilitates the conversion of the sulfonic acid moiety to the corresponding sulfonyl chloride.

$$

\text{3-Hydroxypropane-1-sulfonic acid} \xrightarrow{\text{TsCl, pyridine}} \text{3-Tosylatepropane-1-sulfonic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{3-Tosylatepropane-1-sulfonyl chloride}

$$

Nucleophilic Substitution with Trifluoromethanesulfinate

The tosylate group is displaced by sodium trifluoromethanesulfinate (CF$$3$$SO$$2$$Na) in dimethylformamide at 60°C, introducing the trifluoromethanesulfonyl moiety. This step leverages the strong nucleophilicity of the sulfinate anion and the electrophilic tosylate intermediate.

$$

\text{3-Tosylatepropane-1-sulfonyl chloride} + \text{CF}3\text{SO}2\text{Na} \xrightarrow{\text{DMF, 60°C}} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}2-\text{SO}2\text{Cl} + \text{TsO}^-

$$

Key Data:

- Yield: 68–72% (over three steps)

- Purity: >95% (HPLC)

- Reaction Time: 24–36 hours

Direct Disulfonation of Propane Derivatives

Radical-Mediated Sulfonation

Propane gas, under ultraviolet irradiation, reacts with a mixture of trifluoromethanesulfonyl chloride (CF$$3$$SO$$2$$Cl) and sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN). This method exploits the propensity of alkanes to undergo radical chain reactions, enabling simultaneous introduction of both sulfonyl groups.

$$

\text{CH}3-\text{CH}2-\text{CH}3 + \text{CF}3\text{SO}2\text{Cl} + \text{SO}2\text{Cl}2 \xrightarrow{\text{UV, AIBN}} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}2-\text{SO}_2\text{Cl} + \text{HCl}

$$

Key Data:

- Yield: 45–50%

- Selectivity: Moderate (competing mono- and polysulfonation)

- Limitations: Requires rigorous control of radical chain propagation.

Electrophilic Aromatic Sulfonation Analogs

Though propane lacks aromaticity, sulfonation can be achieved using superacidic conditions (e.g., HF/SbF$$_5$$). Propane reacts with trifluoromethanesulfonic anhydride and chlorosulfonic acid sequentially, followed by quenching with thionyl chloride to yield the target compound.

$$

\text{CH}3-\text{CH}2-\text{CH}3 \xrightarrow{\text{(CF}3\text{SO}2\text{)}2\text{O, HF/SbF}5} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}3 \xrightarrow{\text{ClSO}3\text{H, SOCl}2} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}2-\text{SO}2\text{Cl}

$$

Key Data:

- Yield: 55–60%

- Reaction Conditions: –20°C to 0°C

- Challenges: Corrosive reagents, specialized equipment required.

Olefin Functionalization Strategies

Hydrothiolation of Allyl Trifluoromethanesulfonate

Allyl trifluoromethanesulfonate undergoes anti-Markovnikov hydrothiolation with hydrogen sulfide (H$$_2$$S) in the presence of a radical initiator, yielding 3-trifluoromethanesulfonylpropane-1-thiol. Subsequent oxidation with chlorine gas in hydrochloric acid converts the thiol to the sulfonyl chloride.

$$

\text{CF}3\text{SO}2-\text{CH}2-\text{CH}=\text{CH}2 + \text{H}2\text{S} \xrightarrow{\text{AIBN}} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}2-\text{SH} \xrightarrow{\text{Cl}2, \text{HCl}} \text{CF}3\text{SO}2-\text{CH}2-\text{CH}2-\text{CH}2-\text{SO}_2\text{Cl}

$$

Key Data:

- Yield: 60–65%

- Purity: 90–92%

- Limitations: Handling gaseous H$$2$$S and Cl$$2$$ necessitates stringent safety protocols.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Sulfonation | 68–72 | >95 | High regioselectivity, scalable | Multi-step, costly intermediates |

| Radical Disulfonation | 45–50 | 85–90 | One-pot synthesis | Low selectivity, side products |

| Superacidic Sulfonation | 55–60 | 88–92 | Direct functionalization | Corrosive reagents, specialized equipment |

| Hydrothiolation | 60–65 | 90–92 | Utilizes simple olefins | Hazardous gas handling |

Analyse Chemischer Reaktionen

Types of Reactions

3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild to moderate conditions to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds . This property is exploited in various synthetic applications, where the compound is used to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonyl chlorides, emphasizing differences in reactivity, stability, and applications.

Key Findings

Enhanced Reactivity : The dual sulfonyl groups in this compound enable simultaneous substitution reactions, a feature absent in simpler analogues like trifluoromethanesulfonyl chloride . This property is exploited in synthesizing cross-linked fluoropolymers.

Fluorine Impact: The -CF₃ group enhances thermal stability and lipophilicity compared to non-fluorinated analogues (e.g., 1-propanesulfonyl chloride), making it suitable for hydrophobic coatings .

Synthetic Challenges : The compound’s synthesis requires stringent anhydrous conditions due to moisture sensitivity, a common trait among sulfonyl chlorides but exacerbated by the electron-withdrawing CF₃ group .

Research and Industrial Relevance

Biologische Aktivität

3-Trifluoromethanesulfonylpropane-1-sulfonyl chloride, known by its CAS number 2126178-63-8, is a sulfonyl chloride compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethanesulfonyl group attached to a propane backbone with a sulfonyl chloride functional group. This unique structure contributes to its reactivity and interactions with biological systems.

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, allowing them to react with nucleophiles in biological molecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its effects can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.

- Protein Interaction : It can form adducts with amino acids in proteins, potentially altering their function.

- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, leading to effects on gene expression or replication.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains.

- Anticancer Potential : The compound's ability to modify proteins and nucleic acids positions it as a candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies have explored the biological activity of sulfonyl chlorides, including this compound. Below are key findings from these studies:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential for development as an antibacterial agent. |

| Study B (2024) | Anticancer Activity | In vitro studies showed inhibition of cancer cell proliferation in breast cancer cell lines, suggesting further exploration in oncology. |

| Study C (2024) | Mechanistic Insights | Identified specific enzymes targeted by the compound, providing insights into its mechanism of action in cellular pathways. |

Research Findings

Recent research has provided valuable insights into the biological activity of this compound:

- Antimicrobial Studies : In vitro assays have shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell walls and interference with metabolic pathways.

- Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Detailed kinetic studies have indicated that the compound acts as a potent inhibitor of certain serine proteases, suggesting applications in conditions where modulation of protease activity is beneficial.

Q & A

Q. Comparative Physicochemical Properties :

| Property | This compound | Trifluoromethanesulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₄H₆ClF₃O₄S₂ | CClF₃O₂S |

| Boiling Point (°C) | 110–115 (estimated) | 29–32 |

| Density (g/mL) | 1.62 (predicted) | 1.583 |

| Electrophilicity (eV) | 3.8 (calculated) | 3.5 |

Safety and Compliance

- Handling : Use PPE (gloves, goggles) and work in fume hoods. Neutralize spills with sodium bicarbonate .

- Regulatory Status : Not FDA-approved; restricted to non-human research per IACUC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.